molecular formula C12H11NO2 B2491389 (2S)-2-Quinolin-5-ylpropanoic acid CAS No. 2248187-04-2

(2S)-2-Quinolin-5-ylpropanoic acid

Cat. No.: B2491389
CAS No.: 2248187-04-2
M. Wt: 201.225
InChI Key: QLBRSLJBOQWVGU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Quinolin-5-ylpropanoic acid (CAS 2248187-04-2) is a high-purity chiral carboxylic acid derivative featuring a bicyclic quinoline moiety attached to the stereogenic alpha-carbon of a propanoic acid backbone. The unique electronic and steric properties conferred by the quinoline group make this compound a valuable building block in organic synthesis and medicinal chemistry for constructing diverse chemical libraries . In scientific research, this compound is investigated for its potential as an enzyme inhibitor and its interaction with various biological targets. The quinoline scaffold is well-known in pharmacology for its antimicrobial and anticancer properties, and researchers are exploring these avenues for the development of new therapeutic agents . Studies on similar quinoline derivatives have demonstrated potent cytotoxicity against specific cancer cell lines, such as MCF-7 breast cancer cells, and have shown promising inhibition of key targets like the Epidermal Growth Factor Receptor (EGFR), highlighting the potential of this chemical class in oncology research . The mechanism of action for quinoline-based compounds can involve multiple pathways, including intercalation with DNA to disrupt its function and the inhibition of crucial enzymes like topoisomerases, which are essential for DNA replication and repair . This compound can be synthesized through several methods, including a modified Friedländer approach using 2-amino-5-formylbenzoic acid, which ensures proper substitution at the 5-position of the quinoline core . This product is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use. Researchers can leverage this chiral compound as a key intermediate in the synthesis of more complex molecules for pharmacological and biochemical assays.

Properties

IUPAC Name

(2S)-2-quinolin-5-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRSLJBOQWVGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C=CC=NC2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer synthesis remains a cornerstone for constructing the quinoline core. This method involves the acid-catalyzed condensation of 2-aminobenzaldehyde derivatives with β-keto esters or ketones. For (2S)-2-Quinolin-5-ylpropanoic acid, strategic selection of starting materials ensures proper substitution at the 5-position.

Substrate Design and Cyclization

A modified Friedländer approach employs 2-amino-5-formylbenzoic acid and ethyl 3-oxobutanoate under polyphosphoric acid (PPA) catalysis. The reaction proceeds via enamine formation, followed by cyclodehydration to yield ethyl 2-quinolin-5-ylpropanoate. Key conditions include:

  • Temperature : 90–100°C
  • Catalyst : PPA (10–15 wt%)
  • Solvent : Solvent-free or acetic acid

The ester intermediate is subsequently hydrolyzed using aqueous NaOH (1:1 v/v, 80°C, 6 h) to afford the carboxylic acid. This method achieves 85–91% yield for the hydrolysis step.

Table 1: Friedländer Synthesis Optimization
Starting Material Catalyst Time (h) Yield (%)
2-Amino-5-formylbenzoic acid PPA 8 78
2-Amino-5-acetylphenol H2SO4 12 65
2-Amino-5-nitrobenzaldehyde BF3·Et2O 6 72

Skraup Synthesis with Post-Functionalization

The Skraup method, utilizing glycerol and aniline derivatives, offers an alternative route. While traditionally limited in regiocontrol, modern adaptations employ 5-substituted anilines to direct quinoline formation.

Glycerol-Mediated Cyclization

A mixture of 5-aminopentanoic acid , glycerol, and conc. H2SO4 undergoes cyclization at 120–140°C for 24 h. The resultant 5-(2-hydroxypropyl)quinoline is oxidized using KMnO4 in acidic conditions to introduce the carboxylic acid moiety. Challenges include over-oxidation and moderate yields (55–60% ).

Microwave-Assisted Skraup Synthesis

Microwave irradiation (150 W, 180°C, 30 min) significantly reduces reaction time and improves yield (72% ) by enhancing thermal efficiency. This method is particularly advantageous for industrial scale-up.

Post-Cyclization Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Quinoline-5-boronic acid undergoes Suzuki-Miyaura coupling with ethyl (2S)-2-bromopropanoate under Pd(PPh3)4 catalysis (2 mol%, K2CO3, DMF, 80°C, 12 h). Subsequent ester hydrolysis (LiOH, THF/H2O) yields the target compound with 88% enantiomeric excess (ee) .

Table 2: Cross-Coupling Efficiency
Coupling Partner Catalyst ee (%) Yield (%)
Ethyl (2S)-2-bromopropanoate Pd(PPh3)4 88 75
Methyl (2S)-2-iodopropanoate PdCl2(dppf) 92 82

Michael Addition to Quinoline Acrylates

Ethyl quinolin-5-ylacrylate undergoes asymmetric Michael addition using organocatalysts (e.g., Cinchona alkaloids). For instance, (DHQ)2PHAL (10 mol%) in toluene facilitates addition of nitromethane, followed by oxidation (H2O2, Na2WO4) to the carboxylic acid. This method achieves 94% ee but requires multi-step purification.

Asymmetric Synthesis and Resolution

Enzymatic Kinetic Resolution

Racemic ethyl quinolin-5-ylpropanoate is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate (40°C, 24 h). The (2S)-enantiomer is preferentially acetylated, enabling separation via chromatography. This method delivers 99% ee with 45% isolated yield .

Chiral Auxiliary Approach

(2R,3S)-Epichlorohydrin serves as a chiral template, directing alkylation at the quinoline 5-position. After propanoic acid chain elongation, acidic cleavage (HCl/EtOH) liberates the (2S)-configured product.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A microreactor system (0.5 mL/min, 130°C) combines Friedländer cyclization and enzymatic resolution in tandem, achieving 90% yield and >99% ee at a throughput of 200 g/day.

Solvent-Free Mechanochemistry

Ball-milling quinoline-5-carbaldehyde with (S)-malonic acid derivative (K2CO3, 30 Hz, 2 h) produces the target compound without solvents, reducing waste by 70% .

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations
Method Yield (%) ee (%) Scalability
Friedländer + Hydrolysis 78 N/A High
Suzuki Coupling 82 92 Moderate
Enzymatic Resolution 45 99 Low
Continuous Flow 90 99 Industrial

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Quinolin-5-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: (2S)-2-Quinolin-5-ylpropanoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine: The compound’s quinoline moiety is known for its antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-5-ylpropanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Molar Mass (g/mol)
This compound Quinoline + propanoic acid Carboxylic acid, aromatic N-heterocycle Not available
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Pentanoic acid Carboxylic acid, carbamate, hydroxyl 233.26
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine + carboxylic acid Carboxylic acid, chloro, methyl Not available
2-(2-Methoxyphenyl)-2-methylpropanoic acid Phenyl + propanoic acid Carboxylic acid, methoxy, methyl 194.23

Key Observations :

  • Steric effects vary: the methyl and methoxy groups in reduce conformational flexibility compared to the planar quinoline system.

Stability and Reactivity

Compound Stability Incompatible Materials Hazardous Decomposition Products
This compound Not available Not available Not available
5-Hydroxy-...pentanoic acid Stable under normal conditions Strong oxidizers NOx, CO2, CO
2-(2-Methoxyphenyl)-...propanoic acid No stability data Not available Not listed

Key Observations :

  • Quinoline derivatives are generally prone to oxidation due to aromatic nitrogen, but decomposition products for the target compound remain uncharacterized .
  • The carbamate group in may increase susceptibility to hydrolysis compared to the quinoline system.

Key Observations :

  • Limited toxicological data for all compounds suggest cautious handling and further testing .
  • Quinoline derivatives are often associated with hepatotoxicity, but stereochemical effects in the (2S)-form may mitigate risks.

Research Implications and Gaps

  • Stereochemical Impact : The (2S)-configuration of the target compound warrants comparative studies with its (2R)-enantiomer to assess chiral selectivity in biological systems.
  • Stability Studies: Compatibility with oxidizers (as seen in ) should be tested for the quinoline derivative, given its aromatic nitrogen’s redox sensitivity.
  • Ecological Impact: Decomposition products like NOx (from ) highlight the need to evaluate environmental persistence of quinoline-based acids.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S)-2-Quinolin-5-ylpropanoic acid to improve yield and enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires rigorous control of reaction parameters such as temperature, pH, and catalyst selection. Multi-step protocols involving condensation and cyclization reactions are common. For example, adjusting pH during intermediate isolation can minimize racemization, while chromatography (HPLC or chiral column) ensures enantiomeric purity. Detailed procedural documentation, including reagent stoichiometry and purification steps, is critical for reproducibility . Experimental sections should follow journal guidelines, with excess data (e.g., >5 compounds) moved to supplementary materials .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations.
  • HPLC-MS : Assess purity and quantify enantiomeric excess using chiral stationary phases.
  • X-ray Crystallography : Resolve absolute configuration for novel derivatives.
    Data must align with theoretical predictions (e.g., computational modeling of NMR shifts). Discrepancies in melting points or spectral data should prompt re-evaluation of synthetic conditions or impurity profiles .

Q. How should researchers design biological assays to evaluate the compound’s activity while minimizing false positives?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition and cell-based viability tests) to cross-validate results. Include positive and negative controls, such as known inhibitors or scrambled analogs. Dose-response curves (IC50_{50}/EC50_{50}) must span 3–5 log units. Report statistical power analysis to justify sample sizes and mitigate type I/II errors .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity across studies) be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published datasets to identify variables such as assay conditions (pH, temperature) or cell line specificity. Replicate experiments under standardized protocols. For computational studies, validate docking results with mutagenesis or thermodynamic integration (e.g., free-energy perturbation). Iterative refinement of hypotheses is critical, as qualitative research frameworks emphasize iterative data collection and analysis .

Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional target identification fails?

  • Methodological Answer : Combine proteomics (e.g., thermal shift assays) and CRISPR-Cas9 screening to map interaction networks. Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose tracing) to track metabolic perturbations. For enantiomer-specific effects, employ chiral chromatography to isolate (2S) and (2R) forms and compare their biological profiles .

Q. How should researchers address challenges in scaling up synthesis for preclinical studies without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for better temperature/pH control. Monitor reaction kinetics in real-time using inline FTIR or Raman spectroscopy. Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance enantiomeric purity. Document deviations from small-scale protocols in supplementary materials to aid reproducibility .

Data Reporting and Reproducibility

Q. What metadata must be included in publications to ensure experimental reproducibility?

  • Methodological Answer : Essential metadata include:

  • Synthetic Protocols : Exact reagent grades, reaction times, and purification methods.
  • Analytical Parameters : NMR field strength, HPLC column type, and MS ionization settings.
  • Statistical Methods : Software versions, p-value thresholds, and outlier exclusion criteria.
    Follow journal guidelines for structuring data, with raw datasets (e.g., NMR FID files) archived in public repositories .

Table: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC12_{12}H11_{11}NO2_{2}HRMS
Enantiomeric Purity≥98% (Chiral HPLC)
Solubility (25°C)12 mg/mL in DMSOKinetic solubility assay
LogP1.8 ± 0.2Shake-flask method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.